N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine
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Overview
Description
This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines and similar compounds often involves methods such as reduction of nitriles, amides, nitro compounds, and imines, reductive amination of aldehydes and ketones, and reaction of alkyl halides with ammonia .Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom with a lone pair, which can result in the molecule having a pyramidal shape . The nitrogen atom can form three single bonds with other atoms.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also usually soluble in organic solvents and water .Scientific Research Applications
Applications in Material Science
Nitrogen-containing heterocyclic compounds, such as those resembling the structure of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine, are investigated for their potential applications in material science. For example, plastic scintillators incorporating nitrogen-rich luminescent dyes are used in radiation detection. These materials are essential in nuclear physics, medical diagnostics, and security screenings (Salimgareeva & Kolesov, 2005).
Agricultural and Pharmaceutical Applications
Compounds with nitrogen-rich heterocyclic structures are utilized in developing agricultural products and pharmaceuticals. They serve as precursors for synthesizing insecticides, fungicides, and plant growth regulators. In medicine, they are explored for creating drugs with antimicrobial, anticancer, and antihypertensive properties. These applications highlight the compound's role in enhancing agricultural productivity and treating diseases (Nazarov et al., 2021).
Organic Synthesis and Catalysis
Mannich bases, which are beta-amino ketone compounds similar in reactivity to the compound , are crucial in organic synthesis. They are used in Mannich reactions, a type of nucleophilic addition reaction, to synthesize a wide variety of natural products and pharmaceuticals. Mannich bases are instrumental in developing metal complexes and have diverse applications in coordination chemistry (Raju et al., 2023).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYOYRKPWLPFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575773 |
Source
|
Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine | |
CAS RN |
132451-29-7 |
Source
|
Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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